ethyl 4-{[2-(3-chloropropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
Description
ethyl 4-{[2-(3-chloropropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its intricate structure, which includes a benzoate ester linked to an isoquinoline derivative. The presence of multiple functional groups, such as methoxy, chloropropanoyl, and dimethoxy groups, makes it a compound of interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl 4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO6/c1-4-31-24(28)16-5-7-18(8-6-16)32-15-20-19-14-22(30-3)21(29-2)13-17(19)10-12-26(20)23(27)9-11-25/h5-8,13-14,20H,4,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZWEWFMPQTULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CCCl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(3-chloropropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves a multi-step process:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-phenylethylamine with an aldehyde in the presence of an acid catalyst.
Introduction of the Chloropropanoyl Group: The next step involves the acylation of the isoquinoline derivative with 3-chloropropanoyl chloride in the presence of a base such as pyridine.
Methoxylation: The dimethoxy groups are introduced through methylation reactions using methanol and a suitable methylating agent.
Esterification: Finally, the benzoate ester is formed by reacting the intermediate compound with ethyl 4-hydroxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[2-(3-chloropropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
ethyl 4-{[2-(3-chloropropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(3-chloropropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include the inhibition of signal transduction pathways that promote cell growth and survival.
Comparison with Similar Compounds
ethyl 4-{[2-(3-chloropropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the isoquinoline and chloropropanoyl groups, making it less complex.
Methyl 4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoic acid: The ester group is replaced with a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-{[2-(3-chloropropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydroisoquinoline core, which is known for various biological activities including anticancer and neuroprotective effects. The specific structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₄
- Molecular Weight : 375.80 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of tetrahydroisoquinoline can inhibit the proliferation of various cancer cell lines. Ethyl derivatives have been tested against A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values suggesting potent activity .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. This compound may interact with specific signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis in malignant cells.
Neuroprotective Effects
The tetrahydroisoquinoline structure is also associated with neuroprotective effects. Compounds in this class have been shown to:
- Modulate Neurotransmitter Release : They can influence the release of neurotransmitters like dopamine and serotonin, potentially offering therapeutic benefits in neurodegenerative diseases.
- Reduce Oxidative Stress : Antioxidant properties have been noted in similar compounds, which could protect neuronal cells from oxidative damage.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study published in PubMed demonstrated that certain tetrahydroisoquinoline derivatives exhibited notable DPPH radical-scavenging activity and antiproliferative effects against multiple cancer cell lines. The most active derivatives showed IC50 values comparable to standard chemotherapeutic agents .
- Neuroprotective Study : Research highlighted the protective effects of tetrahydroisoquinoline derivatives against glutamate-induced neurotoxicity in neuronal cultures. These findings suggest potential applications in treating conditions like Alzheimer's disease .
Data Summary Table
Q & A
Q. What green chemistry approaches can reduce waste in the synthesis of this compound?
- Methodology :
- Catalyst Recycling : Use immobilized bases (e.g., polymer-supported DIPEA, as in ).
- Solvent Substitution : Replace CH₂Cl₂ with 2-MeTHF or cyclopentyl methyl ether (CPME) for lower toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
